molecular formula C7H5Cl6OSb B13737700 (Benzoyl chloride)pentachloroantimony CAS No. 38897-60-8

(Benzoyl chloride)pentachloroantimony

Cat. No.: B13737700
CAS No.: 38897-60-8
M. Wt: 439.6 g/mol
InChI Key: FYEUVQAYWBSQIB-UHFFFAOYSA-I
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Description

However, based on nomenclature conventions, it may refer to a coordination complex or adduct involving benzoyl chloride (C₆H₅COCl) and antimony pentachloride (SbCl₅), a strong Lewis acid. Antimony pentachloride is known to form complexes with electron donors, such as acyl chlorides, which can enhance reactivity in Friedel-Crafts acylation or other electrophilic reactions. While direct data on this specific compound is unavailable, insights can be drawn from studies on benzoyl chloride’s behavior in analogous systems and comparisons with structurally related chlorinated aromatic compounds.

Properties

CAS No.

38897-60-8

Molecular Formula

C7H5Cl6OSb

Molecular Weight

439.6 g/mol

IUPAC Name

antimony(5+);benzoyl chloride;pentachloride

InChI

InChI=1S/C7H5ClO.5ClH.Sb/c8-7(9)6-4-2-1-3-5-6;;;;;;/h1-5H;5*1H;/q;;;;;;+5/p-5

InChI Key

FYEUVQAYWBSQIB-UHFFFAOYSA-I

Canonical SMILES

C1=CC=C(C=C1)C(=O)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sb+5]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (benzoyl chloride)pentachloroantimony typically involves the reaction of benzoyl chloride with antimony pentachloride. Benzoyl chloride can be prepared by reacting benzoic acid with thionyl chloride or phosphorus pentachloride . The reaction conditions usually involve heating and stirring to ensure complete reaction and formation of the desired product .

Industrial Production Methods

In industrial settings, benzoyl chloride is produced by the chlorination of toluene to form benzotrichloride, which is then hydrolyzed to benzoyl chloride. This benzoyl chloride is then reacted with antimony pentachloride to form this compound .

Chemical Reactions Analysis

Types of Reactions

(Benzoyl chloride)pentachloroantimony undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from the reactions of this compound include benzoic acid, esters, and amides, depending on the specific reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoyl chloride belongs to a family of chlorinated aromatic compounds, including benzyl chloride (C₆H₅CH₂Cl) , benzal chloride (C₆H₅CHCl₂) , and benzotrichloride (C₆H₅CCl₃) . Below is a detailed comparison based on reactivity, toxicity, and applications:

Chemical Reactivity

  • Benzoyl chloride: Reacts with amines (e.g., piperazine) to form acylated derivatives (e.g., compounds 6a–e in ).
  • It is more reactive toward nucleophilic substitution due to its primary chloride structure .
  • Benzal chloride /Benzotrichloride : These di- and tri-chlorinated derivatives exhibit higher electrophilicity, enabling hydrolysis to benzaldehyde or benzoic acid derivatives.

Toxicity and Mutagenicity

  • Limited evidence for genotoxicity .
  • Benzyl chloride: Rapidly absorbed and metabolized to benzyl alcohol and benzaldehyde. It is a bacterial mutagen and shows genotoxicity in fungi, Drosophila, and mammalian cells .
  • Benzal chloride/Benzotrichloride: Both are bacterial mutagens but lack extensive genotoxicity testing .

Environmental and Industrial Handling

  • All compounds are classified as hazardous due to chlorinated byproducts. Waste streams from their production require specialized treatment (e.g., neutralization, carbon adsorption) .

Data Tables

Table 1: Mutagenicity and Toxicity Profiles

Compound Bacterial Mutagen Genotoxicity (Non-Bacterial) Primary Excretion Pathways
Benzoyl chloride No No observed Not well-characterized
Benzyl chloride Yes Yes (fungi, mammals) Urine (S-benzyl-N-acetylcysteine)
Benzal chloride Yes Insufficient data Insufficient data
Benzotrichloride Yes Insufficient data Insufficient data

Table 2: Reactivity in Presence of Stannic Chloride

Compound Reaction with Benzene/SnCl₄ Product Type
Benzoyl chloride No reaction N/A
Benzyl chloride Alkylation Toluene derivatives
Acetyl chloride No reaction N/A

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